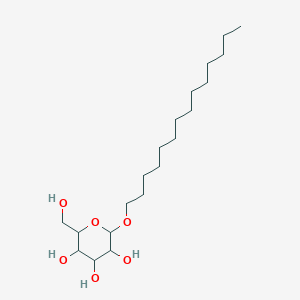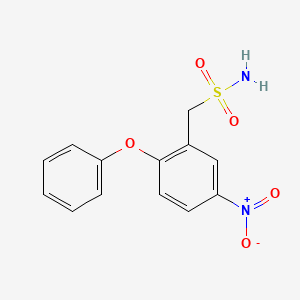
5-Nitro-2-phenoxytoluene alpha-sulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-phenoxytoluene alpha-sulphonamide is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-phenoxytoluene alpha-sulphonamide typically involves the nitration of 2-phenoxytoluene followed by sulphonation. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the sulphonation process adds a sulphonamide group (-SO2NH2). These reactions are usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and sulphonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-phenoxytoluene alpha-sulphonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2-phenoxytoluene alpha-sulphonamide .
Aplicaciones Científicas De Investigación
5-Nitro-2-phenoxytoluene alpha-sulphonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-phenoxytoluene alpha-sulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphonamide group can also interact with enzymes and proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitro-2-phenoxybenzenemethanesulfonamide
- Benzenemethanesulfonamide, 5-nitro-2-phenoxy
Uniqueness
5-Nitro-2-phenoxytoluene alpha-sulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
84682-21-3 |
|---|---|
Fórmula molecular |
C13H12N2O5S |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
(5-nitro-2-phenoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c14-21(18,19)9-10-8-11(15(16)17)6-7-13(10)20-12-4-2-1-3-5-12/h1-8H,9H2,(H2,14,18,19) |
Clave InChI |
YKCBEQBMEBKXJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


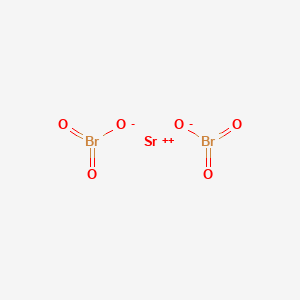
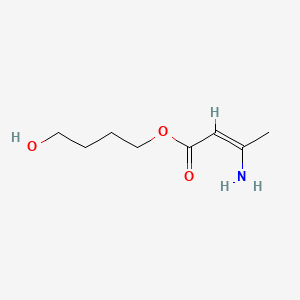
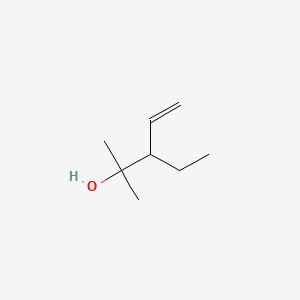
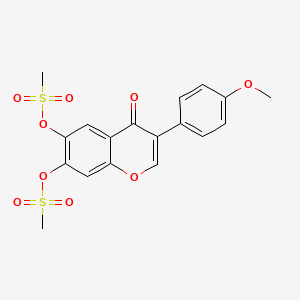
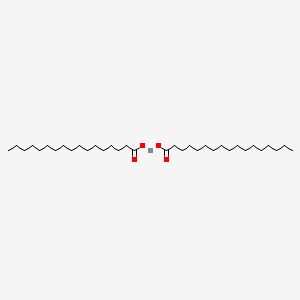
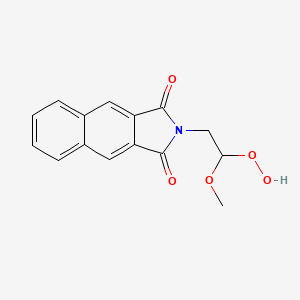
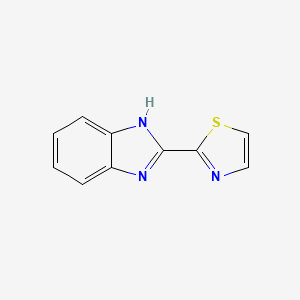
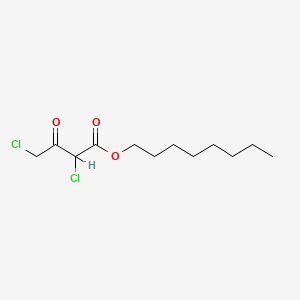

![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)

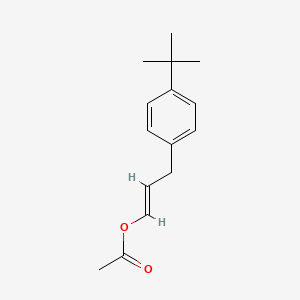
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
